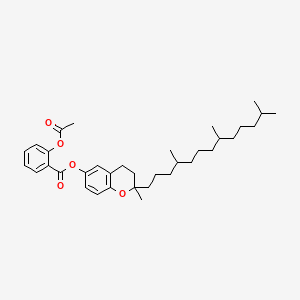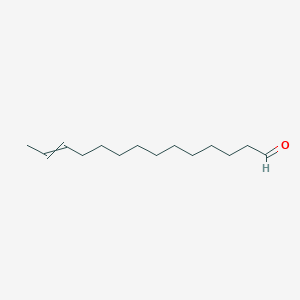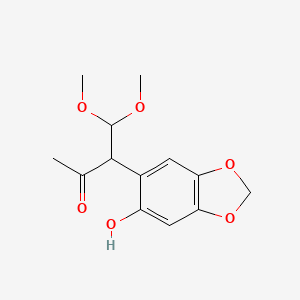
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is an organic compound that features a benzodioxole ring, a hydroxy group, and a dimethoxybutanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethoxybutanone Moiety: This involves the reaction of appropriate ketones with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dimethoxybutanone moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant.
類似化合物との比較
Similar Compounds
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)butanoic acid
Uniqueness
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is unique due to the presence of both hydroxy and dimethoxybutanone moieties, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64861-76-3 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC名 |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C13H16O6/c1-7(14)12(13(16-2)17-3)8-4-10-11(5-9(8)15)19-6-18-10/h4-5,12-13,15H,6H2,1-3H3 |
InChIキー |
FHXMLSUCSVKVKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC2=C(C=C1O)OCO2)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
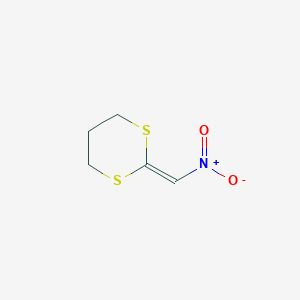
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
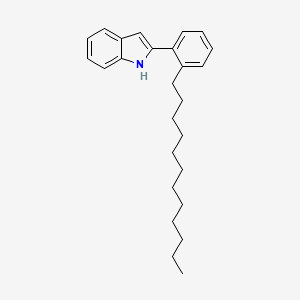
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
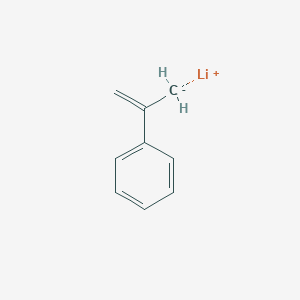
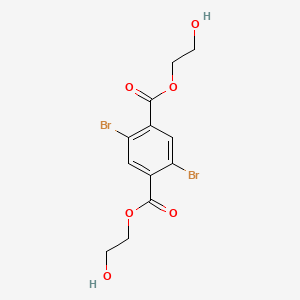
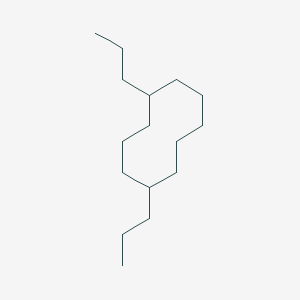
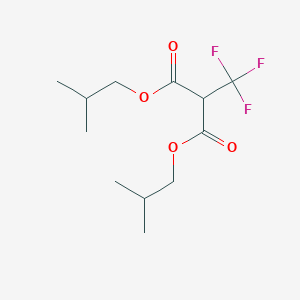
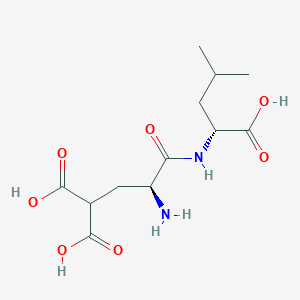
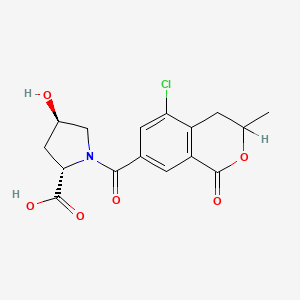
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
